2,6-Dimethylaniline-d6 (hydrochloride)
Description
2,6-Dimethylaniline-d6 (hydrochloride) is a deuterated isotopologue of 2,6-dimethylaniline hydrochloride, a compound widely utilized in pharmacological and analytical research. The non-deuterated form, 2,6-dimethylaniline hydrochloride (CAS: 21436-98-6), has a molecular formula of C₈H₁₁N·HCl, a molecular weight (MW) of 157.64 g/mol, and is supplied as a stable solid with ≥95% purity . The deuterated variant replaces six hydrogen atoms with deuterium (²H), resulting in a molecular formula of C₈H₅D₆N·HCl and an MW of 163.68 g/mol (calculated from base compound C₈H₅D₆N, MW 127.22 , plus HCl). This isotopic labeling enhances its utility in mass spectrometry and pharmacokinetic studies, where it serves as an internal standard to improve detection accuracy .
The compound is stored at -20°C to maintain stability over ≥4 years . Its primary applications include metabolic tracing (e.g., tracking the toxic metabolite 2,6-dimethylaniline in veterinary drug studies ) and receptor-binding assays in adrenergic pharmacology .
Properties
Molecular Formula |
C8H12ClN |
|---|---|
Molecular Weight |
163.68 g/mol |
IUPAC Name |
2,6-bis(trideuteriomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
QNWMFJDRMZWZNN-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,6-Dimethylaniline-d6 (hydrochloride) involves the deuteration of 2,6-Dimethylaniline. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The industrial production of 2,6-Dimethylaniline itself is achieved through the alkylation of aniline with methanol in the presence of an acid catalyst . The hydrochloride salt is then formed by reacting 2,6-Dimethylaniline with hydrochloric acid.
Chemical Reactions Analysis
2,6-Dimethylaniline-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone imines.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Dimethylaniline-d6 (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mechanism of Action
The mechanism of action of 2,6-Dimethylaniline-d6 (hydrochloride) involves its incorporation into drug molecules as a deuterium-labeled analog. This substitution can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific drug being studied .
Comparison with Similar Compounds
2,4-Dimethylaniline Hydrochloride (CAS: 95-68-1)
3,3',5,5'-Tetramethylbenzidine Dihydrochloride (CAS: 64285-73-0)
- Molecular Formula : C₁₆H₂₀N₂·2HCl
- Key Differences: A dihydrochloride salt with four methyl groups, this compound is used as a chromogenic substrate in immunoassays. Its extended conjugation system enables strong absorbance in colorimetric detection, unlike 2,6-dimethylaniline derivatives .
Isotopic Analogs
2,6-Dimethylaniline (Non-Deuterated, CAS: 87-62-7)
Bupivacaine-d9 (Catalogue No.: PA STI 088179)
- Molecular Formula : C₁₈H₂₁D₉N₂O
- Key Differences : A deuterated local anesthetic derivative, it highlights the role of isotopic labeling in extending half-life studies. Unlike 2,6-dimethylaniline-d6, it features a complex amide structure for nerve-blocking applications .
Pharmacological Hydrochlorides
Berberine Hydrochloride (CAS: 633-65-8)
Dyclonine Hydrochloride (CAS: 536-43-6)
- Molecular Formula: C₁₈H₂₇NO·HCl
- Key Differences : A topical anesthetic with a branched alkyl chain, demonstrating broader solubility in polar solvents compared to 2,6-dimethylaniline-d6 .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

